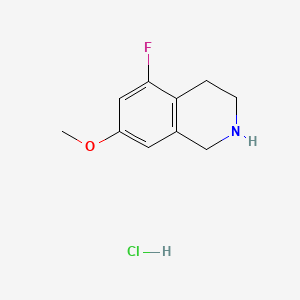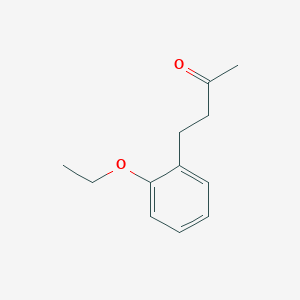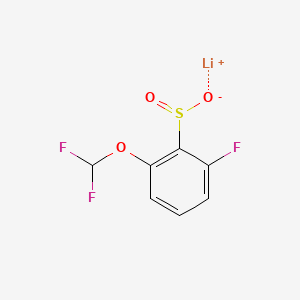
1-Bromo-4-butoxy-2,2-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H21BrO. It is a halogenated ether, characterized by the presence of a bromine atom and a butoxy group attached to a dimethylbutane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxy-2,2-dimethylbutane can be synthesized through the reaction of 4-butoxy-2,2-dimethylbutanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-butoxy-2,2-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide ions (RO-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes, specifically 2,2-dimethyl-1-butene.
Applications De Recherche Scientifique
1-Bromo-4-butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of novel drug candidates.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-butoxy-2,2-dimethylbutane in chemical reactions involves the formation of a transition state where the bromine atom is displaced by a nucleophile or eliminated to form a double bond. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylbutane: Shares a similar structure but lacks the butoxy group.
4-Bromo-2,2-dimethylbutane: Similar but with the bromine atom in a different position.
1-Bromo-4-(tert-butoxy)-2,2-dimethylbutane: Contains a tert-butoxy group instead of a butoxy group.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-bromo-4-butoxy-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
Clé InChI |
ZOAAESWDNWUPLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





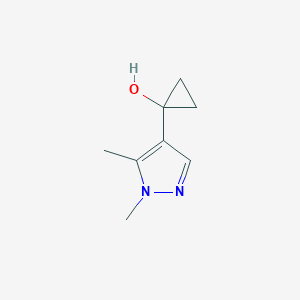
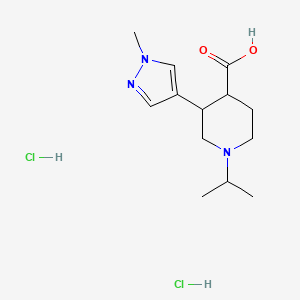
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
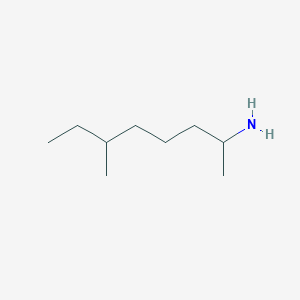

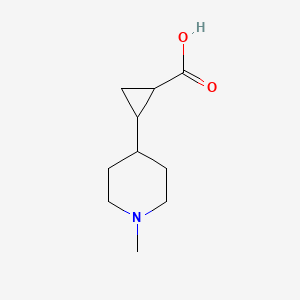
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
